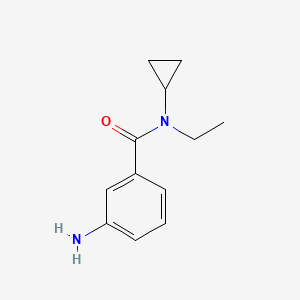

3-amino-N-cyclopropyl-N-ethylbenzamide

Description

3-Amino-N-cyclopropyl-N-ethylbenzamide is a benzamide derivative featuring a 3-amino substituent on the aromatic ring and a disubstituted amide group (cyclopropyl and ethyl). This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. The cyclopropyl group introduces steric and electronic effects, while the ethyl chain may enhance lipophilicity.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-amino-N-cyclopropyl-N-ethylbenzamide |

InChI |

InChI=1S/C12H16N2O/c1-2-14(11-6-7-11)12(15)9-4-3-5-10(13)8-9/h3-5,8,11H,2,6-7,13H2,1H3 |

InChI Key |

VUIHSCLLGPXFEI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CC1)C(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-N-ethylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzoyl chloride, cyclopropylamine, and ethylamine.

Formation of Benzamide: Benzoyl chloride reacts with ethylamine to form N-ethylbenzamide.

Amination: The N-ethylbenzamide is then subjected to amination using cyclopropylamine under controlled conditions to introduce the cyclopropyl group.

Final Product:

Industrial Production Methods

Industrial production of 3-amino-N-cyclopropyl-N-ethylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-N-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or amides.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

Scientific Research Applications

3-amino-N-cyclopropyl-N-ethylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-N-ethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Key Structural Features

A comparison of substituents and molecular parameters is summarized below:

Key Observations :

- Electronic Effects: The 3-amino group in the target compound is electron-donating, contrasting with the electron-withdrawing 3-chloro group in . This difference influences reactivity in electrophilic substitution and metal-catalyzed reactions .

- Hybrid Structures : Analogues like incorporate heterocycles (oxadiazole), enhancing π-stacking or metal coordination capabilities.

Physicochemical Properties

Solubility and Lipophilicity

Crystallographic Behavior

- Crystal packing in benzamides is influenced by substituents. For example, 3-chloro-N-phenylbenzamide crystallizes in a monoclinic system (P21/c) with distinct hydrogen-bonding networks. The cyclopropyl group in the target compound may induce torsional strain, altering crystal lattice stability .

Biological Activity

3-amino-N-cyclopropyl-N-ethylbenzamide is an organic compound with significant potential in various biological applications. Its unique structure, characterized by an amino group, a cyclopropyl group, and an ethyl group attached to a benzamide core, makes it an intriguing subject for research in medicinal chemistry, biochemistry, and pharmacology.

| Property | Details |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 3-amino-N-cyclopropyl-N-ethylbenzamide |

| InChI Key | VUIHSCLLGPXFEI-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1CC1)C(=O)C2=CC(=CC=C2)N |

The biological activity of 3-amino-N-cyclopropyl-N-ethylbenzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may bind to active sites on proteins, leading to modulation of biochemical pathways. This interaction can influence cellular processes, making it a candidate for therapeutic applications.

1. Enzyme Interaction

Research suggests that 3-amino-N-cyclopropyl-N-ethylbenzamide can act as a biochemical probe to study enzyme interactions. It may inhibit or activate specific enzymes, affecting metabolic pathways crucial for disease progression.

2. Anticancer Properties

Preliminary studies indicate that this compound exhibits potential anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

3. Anti-inflammatory Effects

There is ongoing research into the anti-inflammatory properties of 3-amino-N-cyclopropyl-N-ethylbenzamide. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies

Case studies exploring the biological effects of 3-amino-N-cyclopropyl-N-ethylbenzamide have provided insights into its therapeutic potential:

-

Case Study 1: Anticancer Activity

A study on the compound's effect on human cancer cell lines demonstrated significant cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest. -

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- In Vitro Studies: Various in vitro assays have shown that 3-amino-N-cyclopropyl-N-ethylbenzamide can inhibit specific enzyme activities associated with cancer and inflammation.

- In Vivo Studies: Animal models have demonstrated that administration of the compound leads to reduced tumor size and inflammation markers, supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.